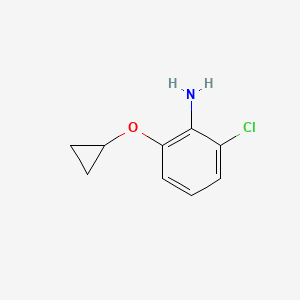
2-Chloro-6-cyclopropoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclopropoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorine atom at the second position and a cyclopropoxy group at the sixth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropoxyaniline typically involves the introduction of the cyclopropoxy group and the chlorine atom onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloroaniline, is reacted with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to ensure maximum conversion and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-cyclopropoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-cyclopropoxyaniline involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.
6-Cyclopropoxyaniline: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.
2-Chloro-6-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-6-cyclopropoxyaniline is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-chloro-6-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2 |
Clave InChI |
SVTVNGPXCHSKAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


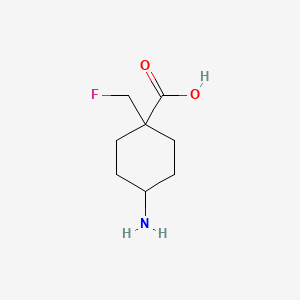

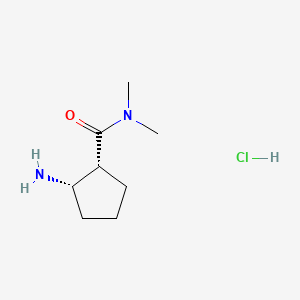
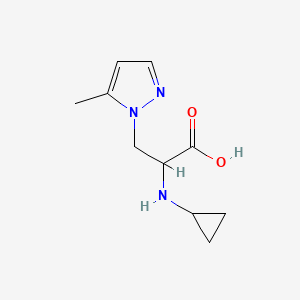
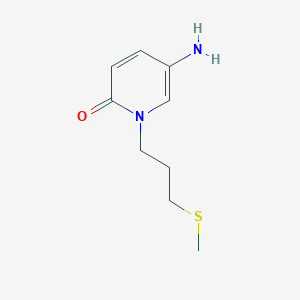
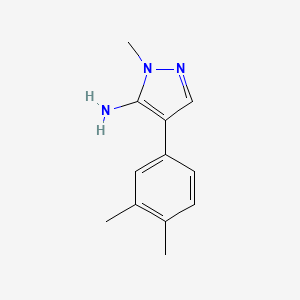

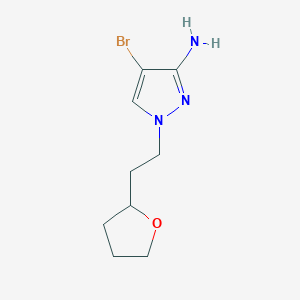
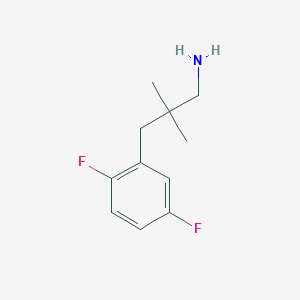
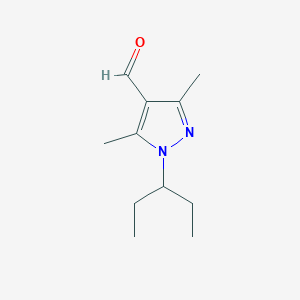
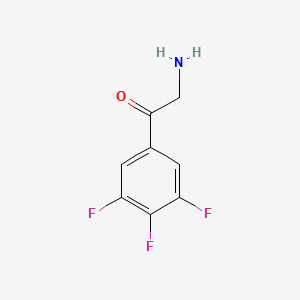
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
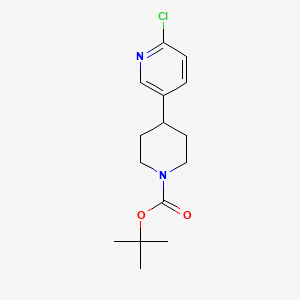
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
